cis-Chalcone

Catalog No.
S625012
CAS No.
614-46-0
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Chalcone

CAS Number

614-46-0

Product Name

cis-Chalcone

IUPAC Name

(Z)-1,3-diphenylprop-2-en-1-one

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11-

InChI Key

DQFBYFPFKXHELB-QXMHVHEDSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2

Description

The exact mass of the compound cis-Chalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cis-Chalcone is a type of chalcone, characterized by its unique structure consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system. The chemical formula for cis-chalcone is C15H12OC_{15}H_{12}O and it has a molecular weight of approximately 224.26 g/mol . This compound exists in two geometric isomers: cis and trans, with the cis configuration being notable for its specific spatial arrangement of substituents around the double bond.

Chalcones, including cis-chalcone, are prevalent in various plants and exhibit a wide range of biological activities. They serve as precursors to flavonoids and other important secondary metabolites, contributing to their significance in medicinal chemistry .

Cis-chalcone finds applications across various fields:

  • Pharmaceuticals: Due to its diverse biological activities, it serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Food Industry: Its antioxidant properties make it useful as a natural preservative in food products.
  • Cosmetics: Used for its skin-protective and anti-inflammatory effects, cis-chalcone is incorporated into cosmetic formulations.

Cis-chalcone exhibits various biological activities, making it a compound of interest in pharmacology:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Antimicrobial Activity: Studies indicate that cis-chalcone possesses antimicrobial properties against several bacterial strains and fungi .
  • Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Anticancer Activity: Research suggests that cis-chalcone can induce apoptosis in cancer cells and inhibit tumor growth, showcasing its potential as an anticancer agent .

Cis-chalcone can be synthesized through various methods:

  • Claisen-Schmidt Condensation: The most common method involves condensing an aromatic aldehyde with acetophenone using a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures and yields good results

    Research on interaction studies involving cis-chalcone has revealed its ability to interact with various biological targets:

    • Protein Binding Studies: Cis-chalcone has been shown to bind effectively with certain proteins involved in cancer pathways, indicating potential therapeutic roles.
    • Enzyme Inhibition: It exhibits inhibitory effects on specific enzymes related to inflammation and cancer progression, suggesting mechanisms through which it exerts its biological effects .

    Similar Compounds

    Several compounds share structural similarities with cis-chalcone. Here is a comparison highlighting their unique features:

    Compound NameStructure TypeUnique Feature
    Trans-ChalconeIsomer of chalconeDifferent spatial arrangement
    DihydrochalconeSaturated derivativeLacks double bond; more stable
    FlavanoneFlavonoid derived from chalconesContains additional hydroxyl groups
    NaringeninFlavonoid precursorExhibits strong antioxidant activity
    IsoliquiritigeninChalcone derivativeKnown for anti-inflammatory properties

    Cis-chalcone's unique configuration and reactivity set it apart from these similar compounds, particularly in terms of its biological activity and synthesis versatility.

cis-Chalcone, the less thermodynamically stable geometric isomer of chalcone, was first identified during studies on the photochemical behavior of α,β-unsaturated ketones. Early reports of chalcone isomerism emerged in the mid-20th century, with systematic investigations into UV-induced transformations of trans-chalcones into cis configurations. The isolation of cis-chalcone from natural sources was challenging due to its propensity to isomerize under ambient conditions. However, advanced chromatographic techniques in the 1990s enabled the separation of cis isomers from photoirradiated solutions of trans-chalcones. Notably, Yoshizawa et al. (2000) developed a synthetic route to cis-chalcones using siloxypropynes and strong acids, achieving a 99:1 cis/trans ratio.

Classification within the Chalcone Family

Chalcones are α,β-unsaturated ketones with the general structure 1,3-diaryl-2-propen-1-one. cis-Chalcone belongs to the Z-isomer subclass, distinguished by the spatial arrangement of substituents around the double bond:

  • trans-Chalcone (E-isomer): Aromatic rings on opposite sides of the double bond.
  • cis-Chalcone (Z-isomer): Aromatic rings on the same side.

Chalcones are precursors to flavonoids and isoflavonoids in plants, but cis-chalcone is rarely observed in nature due to its lower thermodynamic stability compared to the trans form.

Stereoisomerism in Chalcones

The stereoisomerism of chalcones arises from restricted rotation around the α,β-unsaturated carbonyl system. Key factors influencing isomer stability include:

  • Thermodynamic stability: trans-Chalcone is 8–12 kJ/mol more stable than cis-chalcone due to reduced steric hindrance between aromatic rings.
  • Synthetic preference: Claisen-Schmidt condensation typically yields >95% trans-chalcone under standard base-catalyzed conditions.
  • Photoisomerization: UV irradiation (254–365 nm) induces trans→cis conversion via π→π* electronic excitation, with quantum yields of 0.1–0.3 in aprotic solvents.

Table 1: Comparative Properties of Chalcone Isomers

Propertytrans-Chalconecis-Chalcone
λmax (UV)340 nm254 nm
Melting Point55–58°C42–45°C
ΔGf (kJ/mol)-9.0 ± 0.5-8.0 ± 0.5
Natural occurrenceWidespread in plantsRare (photoinduced)

Data sources:

Significance in Organic and Natural Products Chemistry

cis-Chalcone is critical for:

  • Mechanistic studies: Serves as a model for understanding non-enzymatic isomerization in flavonoids.
  • Synthetic intermediates: Used in cyclization reactions to produce pyrazolines and aurones.
  • Photoresponsive materials: Exhibits reversible isomerization for applications in molecular switches.
  • Biosynthetic probes: Helps elucidate pathways in flavonoid metabolism, particularly in plants lacking chalcone isomerase.

XLogP3

3.1

UNII

7MZ500TH07

Other CAS

614-46-0

Wikipedia

(Z)-chalcone

Dates

Modify: 2024-02-18

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